![molecular formula C27H19NO3 B13131083 2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid CAS No. 27021-93-8](/img/structure/B13131083.png)
2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenyl and biphenyl intermediates. One common method involves the reaction of 9H-fluorene with a suitable carbamoyl chloride to form the fluorenyl carbamoyl intermediate. This intermediate is then coupled with a biphenyl derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of molecular interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid
Uniqueness
2’-((9H-Fluoren-3-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
27021-93-8 |
|---|---|
Molekularformel |
C27H19NO3 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
2-[2-(9H-fluoren-3-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(23-11-5-3-9-21(23)22-10-4-6-12-24(22)27(30)31)28-19-14-13-18-15-17-7-1-2-8-20(17)25(18)16-19/h1-14,16H,15H2,(H,28,29)(H,30,31) |
InChI-Schlüssel |
LNIBWMGLLPEMHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


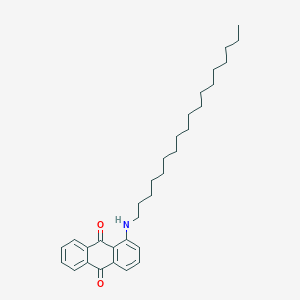
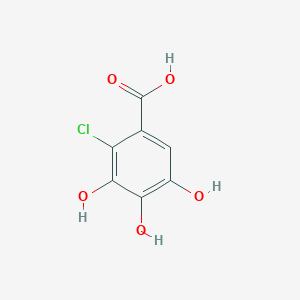

![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
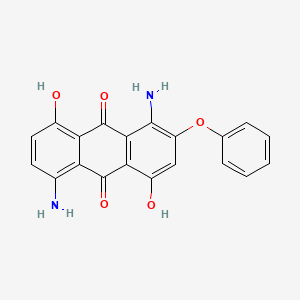
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13131046.png)

![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)

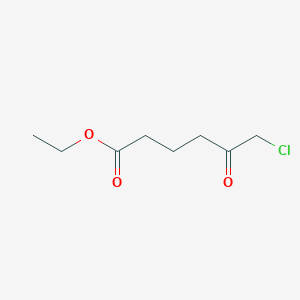
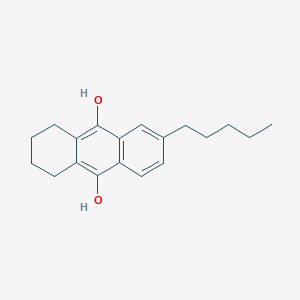

![(Dimethylamino)[(9h-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B13131078.png)
